Ethyl 5,6-dimethoxynicotinate
CAS No.:
Cat. No.: VC18790305
Molecular Formula: C10H13NO4
Molecular Weight: 211.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO4 |
|---|---|
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | ethyl 5,6-dimethoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-8(13-2)9(14-3)11-6-7/h5-6H,4H2,1-3H3 |
| Standard InChI Key | CWZKSQQZUAZTHK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(N=C1)OC)OC |
Introduction
Chemical Identity and Physicochemical Properties
Ethyl 5,6-dimethylnicotinate is a pyridine-based ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol. Its IUPAC name is ethyl 5,6-dimethylpyridine-3-carboxylate, reflecting the positions of the methyl and ester groups on the heterocyclic ring .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.056 g/cm³ |
| Boiling Point | 263.1°C at 760 mmHg |
| Flash Point | 112.9°C |
| Exact Mass | 179.09500 g/mol |
| PSA (Polar Surface Area) | 39.19 Ų |
| LogP (Partition Coefficient) | 1.88 |
| Refractive Index | 1.506 |
The compound’s LogP value of 1.88 indicates moderate lipophilicity, suggesting reasonable membrane permeability in biological systems. Its polar surface area (39.19 Ų) further underscores potential interactions with hydrophilic environments, such as enzymatic active sites .
Synthesis and Manufacturing
Synthetic Routes
Ethyl 5,6-dimethylnicotinate is synthesized via esterification of 5,6-dimethylnicotinic acid with ethanol under catalytic conditions. Industrial methods often employ continuous flow processes to optimize yield and purity .
Table 2: Representative Synthetic Conditions and Yields
| Precursor | Reagents/Conditions | Yield (%) |
|---|---|---|
| o-Diiodide derivative | n-BuLi, CO₂ trap | 65–75 |
| o-Dithiofluoro compound | KF, THF | 70–80 |
Notably, Seeman et al. (1981) achieved a 74% yield using lithiation followed by carboxylation, while Paine (1987) reported a 78% yield via transesterification . These methods highlight the importance of anhydrous conditions and temperature control (−78°C for lithiation) to minimize side reactions.
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent), yielding ≥95% purity. Structural confirmation relies on:
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¹H/¹³C NMR: Resolves methyl and ester group signals, with NOESY confirming spatial proximity of the 5,6-dimethyl groups .
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (179.09500 g/mol) and fragmentation patterns .
Reactivity and Functionalization
The ethoxycarbonyl and dimethyl groups confer distinct reactivity:
Nucleophilic Substitution
The ester group undergoes substitution with nucleophiles like ammonia or alcohols:
-
Ammonia: Forms 5,6-dimethylnicotinamide under reflux (68–78% yield) .
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Isopropanol: Transesterification yields isopropyl 5,6-dimethylnicotinate (56–78% efficiency) .
Hydrolysis
Acidic or basic hydrolysis cleaves the ester bond:
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HCl (6 hours, reflux): Produces 5,6-dimethylnicotinic acid (90–95% yield) .
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NaOH (4 hours, reflux): Generates sodium 5,6-dimethylnicotinate (85–88% yield) .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound’s structure serves as a precursor for nicotinamide analogs, which are explored for antimicrobial and anticancer properties. Its methyl groups enhance metabolic stability compared to unsubstituted nicotinates .
Future Research Directions
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Biological Activity Profiling: Systematic evaluation of antimicrobial, anticancer, and neuroprotective potentials.
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Process Optimization: Development of green chemistry protocols to enhance synthetic efficiency.
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Computational Modeling: DFT studies to predict regioselectivity in substitution reactions.
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